![molecular formula C11H18N2O3S B2611705 N-[1-Cyclopropyl-2-(1,1-dioxo-1,2-thiazolidin-2-yl)ethyl]prop-2-enamide CAS No. 2305395-76-8](/img/structure/B2611705.png)
N-[1-Cyclopropyl-2-(1,1-dioxo-1,2-thiazolidin-2-yl)ethyl]prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-Cyclopropyl-2-(1,1-dioxo-1,2-thiazolidin-2-yl)ethyl]prop-2-enamide, also known as CP-544326, is a small molecule drug compound that belongs to the class of thiazolidinediones. It has been found to have potential therapeutic properties in the treatment of various diseases, including cancer, diabetes, and inflammation.
Mecanismo De Acción
The mechanism of action of N-[1-Cyclopropyl-2-(1,1-dioxo-1,2-thiazolidin-2-yl)ethyl]prop-2-enamide is not fully understood, but it is believed to involve the activation of peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that plays a key role in the regulation of glucose and lipid metabolism, as well as inflammation. N-[1-Cyclopropyl-2-(1,1-dioxo-1,2-thiazolidin-2-yl)ethyl]prop-2-enamide has been found to bind to PPARγ and induce its transcriptional activity, leading to the downstream effects on various cellular processes.
Biochemical and Physiological Effects
N-[1-Cyclopropyl-2-(1,1-dioxo-1,2-thiazolidin-2-yl)ethyl]prop-2-enamide has been found to have various biochemical and physiological effects, including the inhibition of cancer cell growth, induction of apoptosis, improvement of insulin sensitivity, and reduction of inflammation. In cancer cells, N-[1-Cyclopropyl-2-(1,1-dioxo-1,2-thiazolidin-2-yl)ethyl]prop-2-enamide has been found to inhibit the activity of various oncogenic pathways, including the Akt/mTOR and MAPK pathways. It has also been found to induce the expression of pro-apoptotic proteins, such as Bax and caspases, leading to the activation of apoptosis pathways. In diabetes, N-[1-Cyclopropyl-2-(1,1-dioxo-1,2-thiazolidin-2-yl)ethyl]prop-2-enamide has been found to improve insulin sensitivity by increasing the expression of insulin receptor substrate-1 (IRS-1) and glucose transporter 4 (GLUT4) in insulin-sensitive tissues. In inflammation, N-[1-Cyclopropyl-2-(1,1-dioxo-1,2-thiazolidin-2-yl)ethyl]prop-2-enamide has been found to reduce the production of pro-inflammatory cytokines and chemokines, such as TNF-α and MCP-1, by inhibiting the activity of NF-κB and AP-1 transcription factors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[1-Cyclopropyl-2-(1,1-dioxo-1,2-thiazolidin-2-yl)ethyl]prop-2-enamide has several advantages and limitations for lab experiments. One of the main advantages is its specificity for PPARγ, which allows for the selective activation of this nuclear receptor without affecting other cellular processes. This makes it a useful tool for studying the role of PPARγ in various cellular processes. However, one of the limitations of N-[1-Cyclopropyl-2-(1,1-dioxo-1,2-thiazolidin-2-yl)ethyl]prop-2-enamide is its relatively low potency, which requires the use of high concentrations in cell culture experiments. This can lead to non-specific effects and potential toxicity. In addition, N-[1-Cyclopropyl-2-(1,1-dioxo-1,2-thiazolidin-2-yl)ethyl]prop-2-enamide has poor solubility in aqueous solutions, which can limit its use in certain experimental settings.
Direcciones Futuras
There are several future directions for the study of N-[1-Cyclopropyl-2-(1,1-dioxo-1,2-thiazolidin-2-yl)ethyl]prop-2-enamide. One direction is the development of more potent analogs of N-[1-Cyclopropyl-2-(1,1-dioxo-1,2-thiazolidin-2-yl)ethyl]prop-2-enamide with improved pharmacokinetic properties. This could lead to the development of more effective drugs for the treatment of cancer, diabetes, and inflammation. Another direction is the investigation of the role of PPARγ in other cellular processes, such as cell differentiation and proliferation. This could provide new insights into the function of this nuclear receptor and its potential therapeutic applications. Finally, the use of N-[1-Cyclopropyl-2-(1,1-dioxo-1,2-thiazolidin-2-yl)ethyl]prop-2-enamide in combination with other drugs or therapies could provide synergistic effects and improve treatment outcomes in various diseases.
Métodos De Síntesis
The synthesis of N-[1-Cyclopropyl-2-(1,1-dioxo-1,2-thiazolidin-2-yl)ethyl]prop-2-enamide involves the reaction of 2-cyclopropyl-4-(4-fluorophenyl)thiazole-5-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with N-(2-aminoethyl)acrylamide to give the desired product, N-[1-Cyclopropyl-2-(1,1-dioxo-1,2-thiazolidin-2-yl)ethyl]prop-2-enamide. The synthesis of N-[1-Cyclopropyl-2-(1,1-dioxo-1,2-thiazolidin-2-yl)ethyl]prop-2-enamide has been reported in the literature and can be achieved using standard laboratory techniques.
Aplicaciones Científicas De Investigación
N-[1-Cyclopropyl-2-(1,1-dioxo-1,2-thiazolidin-2-yl)ethyl]prop-2-enamide has been extensively studied for its potential therapeutic properties in the treatment of cancer, diabetes, and inflammation. In cancer research, N-[1-Cyclopropyl-2-(1,1-dioxo-1,2-thiazolidin-2-yl)ethyl]prop-2-enamide has been found to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. It has also been found to induce cell death in cancer cells through the activation of apoptosis pathways. In diabetes research, N-[1-Cyclopropyl-2-(1,1-dioxo-1,2-thiazolidin-2-yl)ethyl]prop-2-enamide has been shown to improve insulin sensitivity and reduce blood glucose levels in animal models of type 2 diabetes. In inflammation research, N-[1-Cyclopropyl-2-(1,1-dioxo-1,2-thiazolidin-2-yl)ethyl]prop-2-enamide has been found to reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases.
Propiedades
IUPAC Name |
N-[1-cyclopropyl-2-(1,1-dioxo-1,2-thiazolidin-2-yl)ethyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O3S/c1-2-11(14)12-10(9-4-5-9)8-13-6-3-7-17(13,15)16/h2,9-10H,1,3-8H2,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJQUNVCOJXXLIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC(CN1CCCS1(=O)=O)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-Cyclopropyl-2-(1,1-dioxidoisothiazolidin-2-yl)ethyl)acrylamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-methylbenzyl)-5,6-dihydrobenzo[h]cinnolin-3(2H)-one](/img/structure/B2611622.png)
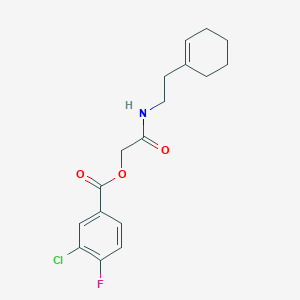
![2-(2,5-Dioxopyrrolidin-1-yl)-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]acetamide](/img/structure/B2611624.png)
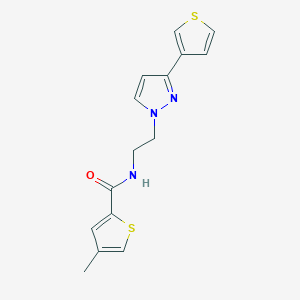
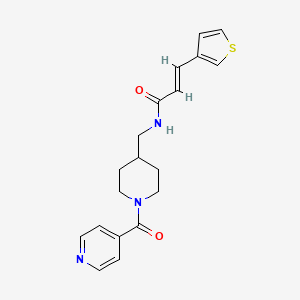
![1-[4-(Morpholine-4-carbonyl)phenyl]-3-phenylurea](/img/structure/B2611627.png)
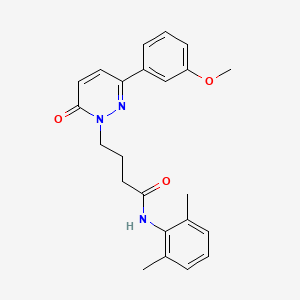

![1-[4-(1-Naphthylmethoxy)phenyl]-1-ethanone](/img/structure/B2611633.png)
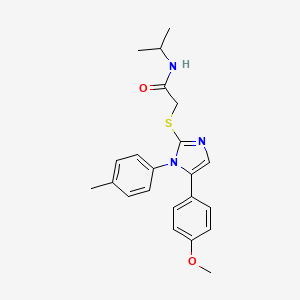
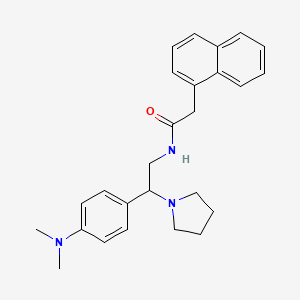


![2-[4-[3-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-hydroxypropoxy]phenyl]acetic acid](/img/structure/B2611643.png)